2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione chemical structure and physical properties
2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione chemical structure and physical properties
An In-depth Technical Guide to 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione: Structure, Properties, and Potential Applications
Introduction
Cyclohexane-1,3-dione and its derivatives are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals, agrochemicals, and natural products.[1][2] Their utility stems from the reactivity of the dicarbonyl system and the potential for various chemical transformations. This guide provides a detailed technical overview of a specific derivative, 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione. Due to a lack of direct experimental data in the current scientific literature for this exact compound, this document will leverage established knowledge of structurally analogous molecules to predict its chemical structure, physical properties, and spectroscopic signature. By examining related compounds, we can construct a scientifically grounded projection of the behavior and characteristics of 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Tautomerism
The proposed chemical structure of 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione features a cyclohexane ring with carbonyl groups at positions 1 and 3, a methyl group at position 5, and a dimethoxymethyl group at the 2-position.
A key characteristic of β-dicarbonyl compounds such as this is their existence in a tautomeric equilibrium between the keto and enol forms. In solution, it is expected that 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione will exist as a mixture of these two forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated system. The ratio of keto to enol tautomers can be influenced by factors such as the solvent, temperature, and pH. For instance, the related compound dimedone (5,5-dimethylcyclohexane-1,3-dione) exists in a 2:1 keto to enol ratio in chloroform solution.[3]
Caption: Proposed synthesis of 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione.
Experimental Protocol (Hypothetical):
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To a solution of 5-methylcyclohexane-1,3-dione in a suitable solvent such as toluene, add a catalytic amount of a base like piperidine.
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Add an excess of dimethoxymethane to the reaction mixture.
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Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione.
Potential Applications in Research and Drug Development
Cyclohexane-1,3-dione derivatives are valuable precursors in the synthesis of a wide range of biologically active molecules. [1]They are known to be key building blocks for certain herbicides and have been investigated for their potential as CNS-active agents. [2] The introduction of a dimethoxymethyl group at the 2-position could serve as a protected aldehyde functionality. This would allow for selective reactions at other parts of the molecule, with the aldehyde being deprotected at a later stage for further functionalization. This strategic placement of a protected functional group makes 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione a potentially valuable intermediate in multi-step organic syntheses.
Derivatives of cyclohexane-1,3-dione have also been explored for their potential in treating metabolic disorders and for their anti-inflammatory and cytotoxic activities. [1][4]Therefore, it is plausible that 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione could serve as a scaffold for the development of novel therapeutic agents.
Conclusion
References
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PubChem. (n.d.). 2,5-Dimethylcyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylcyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Dimedone. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methyl-cyclohexane-1,3-dione. Retrieved from [Link]
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PubChem. (n.d.). 2-[(Dimethylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl-1,3-cyclohexane dione. Retrieved from [Link]
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ChemBK. (n.d.). 5-METHYL-1,3-CYCLOHEXANDIONE. Retrieved from [Link]
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Emporia State University. (n.d.). SYNTHESIS OF 2-ALKYLIDENE-1,3-CYCLOHEXANEDIONES. Retrieved from [Link]
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StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]
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MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
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Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]

